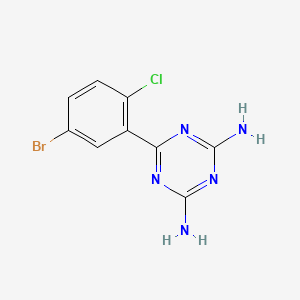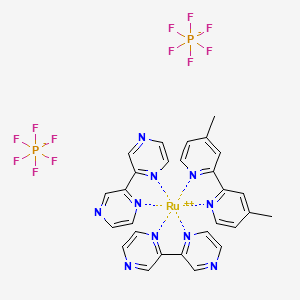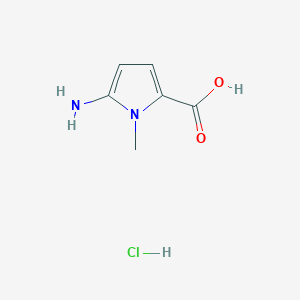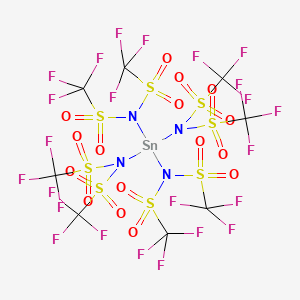![molecular formula C11H6ClN3O2 B13129352 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid](/img/structure/B13129352.png)
4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid is a heterocyclic compound that belongs to the imidazoquinoxaline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a fused imidazole and quinoxaline ring system with a chlorine atom at the 4th position and a carboxylic acid group at the 8th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid typically involves the cyclization of appropriate precursors. One common method is the intramolecular cyclization of 1-(2-isocyanophenyl)-1H-imidazole derivatives. This reaction can be induced by visible light in the presence of an iridium catalyst and phenyliodine (III) dicyclohexanecarboxylate . Another method involves the use of ethyl 1-(5-methoxycarbonyl-2-nitrophenyl)-1H-imidazole-2-carboxylate, which undergoes intramolecular cyclization to form the desired product .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes such as the three-component (one-pot) method. This method allows for the efficient synthesis of imidazoquinoxalines by combining appropriate starting materials in a single reaction vessel .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid can undergo various chemical reactions, including:
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted imidazoquinoxaline derivatives.
Applications De Recherche Scientifique
4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid involves its interaction with specific molecular targets and pathways. It acts as an antagonist of adenosine and benzodiazepine receptors A1, and as an inhibitor of various kinases such as SK2, PIM, and IkB . These interactions lead to the modulation of cellular signaling pathways, resulting in its observed biological activities .
Comparaison Avec Des Composés Similaires
Imidazo[1,2-a]quinoxalines: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms.
Pyrrolo[1,2-a]quinoxalines: These compounds have a pyrrole ring fused to the quinoxaline system.
Thiazolo[3,4-a]quinoxalines: These compounds contain a thiazole ring fused to the quinoxaline system.
Uniqueness: 4-Chloroimidazo[1,5-a]quinoxaline-8-carboxylicacid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the carboxylic acid group allows for a wide range of chemical modifications and biological activities .
Propriétés
Formule moléculaire |
C11H6ClN3O2 |
|---|---|
Poids moléculaire |
247.64 g/mol |
Nom IUPAC |
4-chloroimidazo[1,5-a]quinoxaline-8-carboxylic acid |
InChI |
InChI=1S/C11H6ClN3O2/c12-10-9-4-13-5-15(9)8-3-6(11(16)17)1-2-7(8)14-10/h1-5H,(H,16,17) |
Clé InChI |
INXFAXODLHHXSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)N3C=NC=C3C(=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13129307.png)
![[5-(trifluoromethyl)pyrazin-2-yl]methanamine;hydrochloride](/img/structure/B13129313.png)


![1-(4-Chlorophenyl)-4-ethoxy-[1,2,4]triazolo[4,3-A]quinoxaline](/img/structure/B13129343.png)


